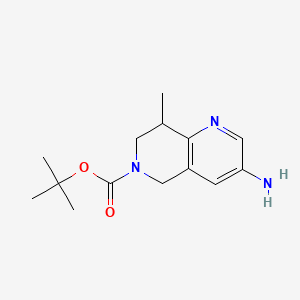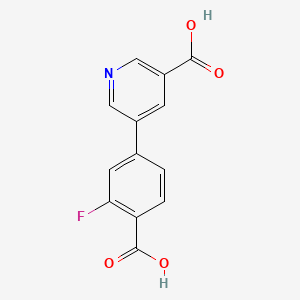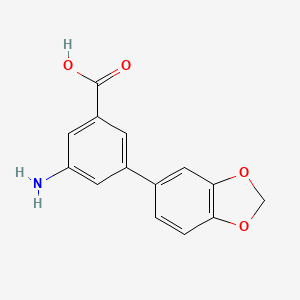
4-Fluoro-3',5'-dimethylbiphenyl-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3',5'-dimethylbiphenyl-3-amine (4-FDMBA) is an organic compound belonging to the class of aromatic amines. It is an important research chemical used in a variety of scientific studies and applications. 4-FDMBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and other organic materials. Additionally, it has been employed as a reagent in various biochemical and physiological studies.
科学的研究の応用
4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has also been used as a reagent in various biochemical and physiological studies. Additionally, it has been used as a substrate in enzyme assays, as a ligand in receptor binding assays, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers, dyes, and other materials.
作用機序
4-Fluoro-3',5'-dimethylbiphenyl-3-amine has been found to act as an agonist at the serotonin 5-HT1A receptor, and has been shown to modulate the activity of the receptor. Additionally, it has been found to interact with a variety of other proteins and enzymes, including the enzymes monoamine oxidase A and B, the enzyme adenylate cyclase, and the enzyme phosphodiesterase-4.
Biochemical and Physiological Effects
In studies using animal models, this compound has been found to induce anxiolytic-like effects, as well as antidepressant-like effects. Additionally, it has been found to modulate the activity of the serotonin 5-HT1A receptor, as well as the activity of other proteins and enzymes. In human studies, this compound has been found to be an effective treatment for depression and anxiety, and has been found to be well-tolerated.
実験室実験の利点と制限
The use of 4-Fluoro-3',5'-dimethylbiphenyl-3-amine in laboratory experiments has several advantages, including its high purity and low cost. Additionally, it is a relatively safe and non-toxic compound, and it is easily synthesized using a variety of methods. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not stable in acidic or basic solutions. Additionally, it has a relatively low melting point, which can make it difficult to handle.
将来の方向性
There are a variety of potential future directions for research involving 4-Fluoro-3',5'-dimethylbiphenyl-3-amine. For example, further studies could be conducted to examine its effects on other proteins and enzymes, as well as its potential therapeutic applications. Additionally, further research could be conducted to optimize the synthesis of this compound, as well as to develop more efficient and cost-effective methods for its synthesis. Additionally, further studies could be conducted to investigate its potential uses in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Finally, further research could be conducted to examine its potential toxicity and safety profile.
合成法
4-Fluoro-3',5'-dimethylbiphenyl-3-amine can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of an aromatic amine with an aryl halide, the reaction of an aryl halide with an amine, and the reaction of an aryl sulfonyl chloride with an amine. The most commonly used method is the reaction of an aryl halide with an amine, as it is the most cost-effective and time-efficient method. In this method, an aromatic amine is reacted with an aryl halide in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields this compound in good yields and with high purity.
特性
IUPAC Name |
5-(3,5-dimethylphenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUAHYYCUCJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)
![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)

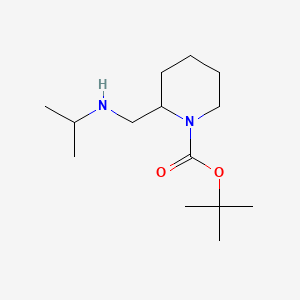
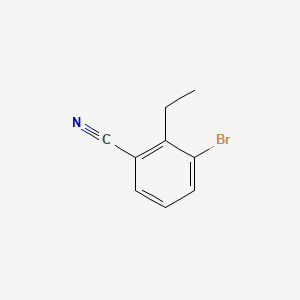

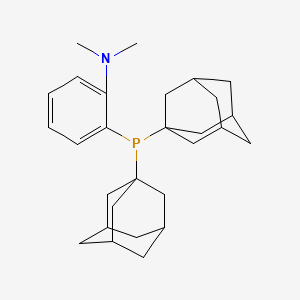
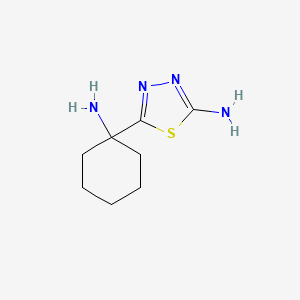

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)
